Pyrrolidine-3-sulfonyl chloride

Catalog No.
S12986906
CAS No.
M.F
C4H8ClNO2S
M. Wt
169.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3-sulfonyl chloride

Product Name

Pyrrolidine-3-sulfonyl chloride

IUPAC Name

pyrrolidine-3-sulfonyl chloride

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

InChI

InChI=1S/C4H8ClNO2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2

InChI Key

XURUBHHLOOYGRY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)Cl

Pyrrolidine-3-sulfonyl chloride is a chemical compound characterized by the presence of a pyrrolidine ring linked to a sulfonyl chloride group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of the sulfonyl chloride moiety, which can participate in various nucleophilic substitution reactions. The structure can be represented as follows:

C4H8ClO2S\text{C}_4\text{H}_8\text{ClO}_2\text{S}

This compound is recognized for its role as an electrophile, making it useful in synthesizing more complex molecules.

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or other derivatives.
  • Oxidation and Reduction: While less common than substitution reactions, the compound can also participate in redox processes under appropriate conditions.

Common reagents used in these reactions include bases like triethylamine, and solvents such as dichloromethane or acetonitrile, which help facilitate the reaction conditions required for optimal yields.

Pyrrolidine-3-sulfonyl chloride exhibits a variety of biological activities. Pyrrolidine derivatives are known for their roles in medicinal applications, including:

  • Antioxidant Properties: They can scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects: These compounds may inhibit pathways involved in inflammation.
  • Antibacterial and Antifungal Activities: Pyrrolidine derivatives have shown efficacy against various bacterial and fungal strains.
  • Potential Anticancer Activity: Some studies suggest that pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms .

The synthesis of pyrrolidine-3-sulfonyl chloride typically involves:

  • Starting Materials: The reaction often begins with pyrrolidine and a sulfonyl chloride precursor.
  • Reaction Conditions: The process generally requires controlled conditions to ensure high yield and purity. Common methods include:
    • Nucleophilic Substitution Reactions: Using bases like triethylamine to facilitate the reaction between pyrrolidine and sulfonyl chlorides.
    • Use of Thionyl Chloride: In some cases, thionyl chloride is used to convert pyrrolidine derivatives into their corresponding sulfonyl chlorides under mild conditions .

Pyrrolidine-3-sulfonyl chloride has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules and pharmaceuticals.
  • Organic Synthesis: This compound is utilized as a reagent in organic transformations, particularly in creating sulfonamides and other functionalized compounds.
  • Biological Research: It is employed in enzyme inhibition studies and protein modification due to its reactivity with nucleophilic residues in proteins .

Pyrrolidine-3-sulfonyl chloride can be compared with several similar compounds:

Compound NameStructure/Functional GroupUnique Features
Pyrrolidine-2-sulfonyl chlorideSulfonyl chloride at position 2Different position of the sulfonyl group affects reactivity.
Pyrrolidine-3-sulfonamideSulfonamide instead of sulfonyl chlorideExhibits different biological activities due to functional group changes.
Pyrrolidine-3-sulfonyl fluorideSulfonyl fluoride groupDifferent reactivity profile; often used in enzyme inhibition studies.
3-(2-Oxopyrrolidin-1-YL)benzene-1-sulfonyl chlorideBenzene ring attached to pyrrolidinoneShows unique interaction patterns due to structural differences.

The uniqueness of pyrrolidine-3-sulfonyl chloride lies in its specific reactivity profile attributed to the sulfonyl chloride group, which allows for diverse synthetic applications compared to its analogs .

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.9964274 g/mol

Monoisotopic Mass

168.9964274 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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